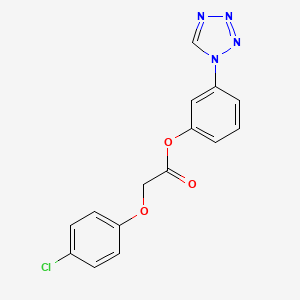
3-(1H-tetrazol-1-yl)phenyl (4-chlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-chlorophenoxy)acetate is a chemical compound that features a tetrazole ring and a phenyl group linked to a chlorophenoxy acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-chlorophenoxy)acetate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via [2+3]-cycloaddition between a nitrile and an azide. This reaction often requires the in situ generation of hydrazoic acid, which can be activated by metals, Lewis acids, or amine salts.
Coupling with Phenyl Group: The tetrazole ring is then coupled with a phenyl group through a substitution reaction.
Formation of Chlorophenoxy Acetate Moiety: The chlorophenoxy acetate moiety is synthesized separately and then coupled with the tetrazole-phenyl intermediate through esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tetrazole rings.
Reduction: Reduction reactions can occur at the tetrazole ring, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy acetate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the phenyl and tetrazole rings.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Substituted phenyl and chlorophenoxy acetate derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Antimicrobial Agents: The tetrazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.
Anticancer Agents: Research has shown that tetrazole derivatives can exhibit cytotoxic activity against cancer cell lines.
Industry
Agriculture: The compound can be used as a plant growth regulator and herbicide.
Photography: Tetrazole derivatives are used as stabilizers in photography and photoimaging.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-chlorophenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can lead to antimicrobial and anticancer effects by disrupting essential biochemical pathways in microorganisms and cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazole: A simpler tetrazole derivative with similar antimicrobial properties.
4-Chlorophenoxyacetic Acid: A compound with herbicidal properties, similar to the chlorophenoxy acetate moiety.
Uniqueness
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-chlorophenoxy)acetate is unique due to the combination of the tetrazole ring and chlorophenoxy acetate moiety. This combination enhances its biological activity and makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C15H11ClN4O3 |
|---|---|
Molecular Weight |
330.72 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C15H11ClN4O3/c16-11-4-6-13(7-5-11)22-9-15(21)23-14-3-1-2-12(8-14)20-10-17-18-19-20/h1-8,10H,9H2 |
InChI Key |
ZUAWDIQJNFQAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)COC2=CC=C(C=C2)Cl)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11320898.png)
![Methyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11320905.png)
![2-[8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine](/img/structure/B11320908.png)
![N-{2-[3-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11320912.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-nitrobenzamide](/img/structure/B11320916.png)

![N-(3,4-difluorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11320926.png)
![N-[4-(dimethylamino)benzyl]-4-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11320931.png)
![6,8-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11320936.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11320941.png)
![2-(4-chlorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11320944.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11320948.png)

![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11320966.png)
